1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine
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Overview
Description
1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a complex organic compound with the molecular formula C12H22N4O2S . This compound features a piperazine ring substituted with a sulfonyl group linked to a 1,3,5-trimethyl-1H-pyrazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves multiple steps:
Formation of 1,3,5-Trimethyl-1H-pyrazole: This can be synthesized starting from α, β-unsaturated aldehydes/ketones and hydrazine using a catalyst such as H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions.
Sulfonylation: The 1,3,5-trimethyl-1H-pyrazole is then sulfonylated using appropriate sulfonyl chlorides under basic conditions.
Coupling with Piperazine: The sulfonylated pyrazole is then coupled with piperazine under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydroxide (NaOH). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(2-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine include:
1,3,5-Trimethyl-1H-pyrazole: A simpler structure lacking the sulfonyl and piperazine groups.
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid hydrochloride: Contains a boronic acid group instead of the sulfonyl and piperazine groups.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another derivative with a boronic acid ester group.
The uniqueness of this compound lies in its combined sulfonyl and piperazine functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N4O2S |
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Molecular Weight |
286.40 g/mol |
IUPAC Name |
1-[2-(1,3,5-trimethylpyrazol-4-yl)sulfonylethyl]piperazine |
InChI |
InChI=1S/C12H22N4O2S/c1-10-12(11(2)15(3)14-10)19(17,18)9-8-16-6-4-13-5-7-16/h13H,4-9H2,1-3H3 |
InChI Key |
LSMIYMINFOXZAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)CCN2CCNCC2 |
Origin of Product |
United States |
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